16alpha-Hydroxyandrostenedione

aromatase enzyme kinetics substrate selectivity

16α-Hydroxyandrostenedione (16α-OH-A4, CAS 63-02-5) is an endogenous C19 steroid of the androstane class, characterized by a 16α-hydroxyl substituent on the androst-4-ene-3,17-dione scaffold. With a molecular formula of C19H26O3 and a molecular mass of 302.41 g/mol, it exists as a crystalline solid with a melting point of 185–187 °C.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 63-02-5
Cat. No. B045159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha-Hydroxyandrostenedione
CAS63-02-5
Synonyms16 alpha-hydroxyandrost-4-en-3,17-dione
16-hydroxyandrost-4-en-3,17-dione
16-hydroxyandrost-4-en-3,17-dione, (16alpha)-isomer
16-hydroxyandrost-4-en-3,17-dione, (16beta)-isomer
16alpha-hydroxyandrostenedione
16alpha-OHAD
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C
InChIInChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
InChIKeySSBCZTXGVMMZOT-NBBHSKLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16alpha-Hydroxyandrostenedione (CAS 63-02-5): Procurement-Grade Reference for Estriol Pathway Research and Aromatase Substrate Selectivity Studies


16α-Hydroxyandrostenedione (16α-OH-A4, CAS 63-02-5) is an endogenous C19 steroid of the androstane class, characterized by a 16α-hydroxyl substituent on the androst-4-ene-3,17-dione scaffold [1]. With a molecular formula of C19H26O3 and a molecular mass of 302.41 g/mol, it exists as a crystalline solid with a melting point of 185–187 °C [2]. This compound is a naturally occurring metabolic intermediate in the feto-placental biosynthesis of estriol (E3), the dominant estrogen of human pregnancy, and serves as one of the three known natural substrates of human aromatase (CYP19A1) alongside androstenedione and testosterone [3].

Why 16alpha-Hydroxyandrostenedione Cannot Be Substituted by Androstenedione, 16beta-OH-A4, or Other In-Class Analogs


16α-Hydroxyandrostenedione occupies a unique position in steroid biochemistry that renders it irreducible to its closest structural analogs. Unlike androstenedione (AD), which is aromatized to estrone—a precursor of estradiol (E2)—16α-OH-A4 is the obligate intermediate for estriol (E3) biosynthesis, the quantitatively dominant estrogen of late pregnancy [1]. Kinetic and inhibition studies have established that 16α-OH-A4 and AD are aromatized at kinetically distinct sites on the aromatase enzyme, with non-competitive mutual inhibition patterns [2]. Furthermore, suicide inactivators of AD aromatization (e.g., 4-hydroxyandrostenedione, 6-oxoandrostenedione) fail to cause time-dependent inactivation of 16α-OH-A4 aromatization, even at concentrations up to 40-fold higher than their Ki values for AD aromatization [3]. The 16β-hydroxy isomer (16β-OH-A4), generated by CYP21A2, exhibits a 2-fold lower catalytic efficiency with aromatase compared to AD and does not share the same estriol-directed metabolic fate [4]. These fundamental differences in binding site architecture, inhibitor susceptibility, and metabolic destination mean that 16α-OH-A4 cannot be functionally replaced by any in-class analog for applications requiring authentic estriol pathway interrogation.

Quantitative Differentiation Evidence for 16alpha-Hydroxyandrostenedione: Comparator-Based Selection Data


Distinct Aromatase Binding Site: Non-Competitive Mutual Inhibition with Androstenedione

16α-OH-A4 and androstenedione (AD) bind to separate, non-identical sites on human placental aromatase. In human placental microsomes, the Km for aromatization of 16α-OH-A4 (mean = 1.21 μmol/L) matched its Ki for inhibiting AD aromatization (1.10–1.20 μmol/L), while the Km for AD (mean = 0.26 μmol/L) matched its Ki for inhibiting 16α-OH-A4 aromatization (0.30–0.35 μmol/L). Lineweaver-Burk analysis characterized both inhibitions as non-competitive, confirming separate but interactive binding sites [1]. In a separate study, 16α-OH-A4 and its 16α-hydroxy steroid derivatives inhibited AD aromatization in a non-competitive manner, whereas AD-series steroids competitively inhibited their own aromatization—a reciprocal kinetic pattern that further corroborates distinct binding loci [2].

aromatase enzyme kinetics substrate selectivity

Resistance to Suicide Inactivation by Androstenedione-Directed Aromatase Inhibitors

Known suicide inactivators of AD aromatization—including 4-hydroxyandrostenedione (4-OH-A4), 6-oxoandrostenedione (6-oxoAD), its 19-hydroxy analog, androst-5-ene-4,7,17-trione, and 10β-acetoxyestr-5-ene-7,17-dione—do not cause time-dependent inactivation of 16α-OH-A4 aromatization, even when tested at concentrations up to 40-fold higher than their Ki values for AD aromatization [1]. In reversible inhibition experiments, these same compounds blocked 16α-OH-A4 aromatization in a competitive manner with apparent Ki values ranging from 0.50 to 980 nM, but the relative Ki rankings were markedly different from those obtained against AD aromatization [2]. The absence of suicide inactivation indicates that the 16α-OH-A4 binding site lacks the structural features required for mechanism-based enzyme inactivation by classical AD-directed suicide substrates.

aromatase inhibition suicide substrate drug resistance

Divergent Product Specificity: 16α-OH-A4 as the Obligate Estriol Precursor vs. AD as the Estrone/Estradiol Precursor

Aromatization of 16α-OH-A4 by CYP19A1 yields 16α-hydroxyestrone, which is subsequently reduced by 17β-hydroxysteroid dehydrogenase to estriol (E3). In contrast, aromatization of AD yields estrone (E1), which may be further converted to estradiol (E2) [1]. In competition experiments using human placental microsomes, when 16α-OH-A4 and AD were co-incubated at concentration ratios from 1:1 to 1:128, AD was consistently the more potent inhibitor of the alternative substrate's aromatization, and initial rates of estrogen formation were highest from AD [2]. Despite this kinetic preference for AD in vitro, the overwhelming production of 16α-hydroxyestrogens (including estriol) in human pregnancy—at urinary ratios of 5:1 to 13:1 over 16-deoxyestrogens—is attributed to the dedicated 16α-hydroxylated precursor pathway in which 16α-OH-A4 is the indispensable intermediate [2].

estriol biosynthesis feto-placental unit steroid metabolism

Validated Analytical Reference Standard for Aromatase Activity Assays with Defined Sensitivity Limits

16α-OH-A4 has been validated as a substrate for a quantitative GC-MS assay of human placental aromatase activity. Using [²H₇]estriol as an internal standard, the assay achieved an apparent Km of 568 nM and Vmax of 25.5 pmol/min/mg protein for 16α-OH-A4, with a detection limit for estriol formation of 1 pmol/min/mg protein [1]. In a radiometric variant using [1β-³H]16α-OH-A4, the detection sensitivity was further improved to 0.1 nmol estrogen formation/min/mg protein [2]. Additionally, an HPLC method with coulometric detection has been established for 16α-OH-A4 and its 19-oxygenated derivatives, enabling separation and quantification of pathway intermediates [3]. These validated analytical methods position 16α-OH-A4 as a preferred reference standard for aromatase activity determination in the estriol pathway, with well-characterized kinetic parameters that enable direct inter-laboratory comparison.

GC-MS assay reference standard aromatase activity

Divergent Inhibitor Potency Rankings Between 16α-OH-A4 and AD Aromatization Assays

When a panel of 3-deoxy- and 6-oxo-steroid inhibitors was tested against both [1β-³H]16α-OH-A4 and [1β-³H]AD aromatization in human placental microsomes, all compounds inhibited both substrates in a competitive manner, but their relative inhibitory activities—assessed by Ki/Km ratios—were not identical between the two substrate series [1]. Specifically, 4-hydroxyandrostenedione inhibited estriol formation from 16α-OH-A4 with an apparent Ki of 25 nM, while 6-oxoandrostenedione exhibited a Ki of 30 nM under the same conditions [2]. In a broader inhibitor panel, apparent Ki values against 16α-OH-A4 aromatization spanned a 1,960-fold range (0.50 to 980 nM), and the rank order of potency differed markedly from that obtained in parallel AD aromatization experiments [3]. This divergence in inhibitor structure-activity relationships demonstrates that screening campaigns using AD as substrate may fail to identify inhibitors with selectivity for the estriol-producing aromatase site.

aromatase inhibitor screening Ki comparison drug selectivity

Substrate-Specific Role of 3-Carbonyl and 16α-Hydroxy Functions in Binding Site Selection

Systematic structure-activity studies using 3-deoxy analogs revealed that the 3-carbonyl and 16α-hydroxy functions of 16α-OH-A4 play a critical role in selection of the 16α-OH-A4 binding site on aromatase [1]. When the 3-carbonyl group was removed (3-deoxy-16α-hydroxy analogs), these compounds inhibited 16α-OH-A4 aromatization non-competitively, while their parent 16α-OH-A4-series compounds inhibited competitively. Conversely, AD-series steroids (lacking the 16α-hydroxy group) inhibited AD aromatization competitively but inhibited 16α-OH-A4 aromatization non-competitively [1]. The reciprocal nature of these inhibition patterns—competitive within each series, non-competitive across series—provides direct pharmacophoric evidence that the 16α-hydroxy and 3-carbonyl motifs together constitute a molecular recognition signature that is absent in AD, 16β-OH-A4, and 16α-hydroxytestosterone [2]. The 16β-OH isomer, in particular, was shown to have a 2-fold lower catalytic efficiency (kcat/Km) with aromatase compared to AD, indicating that the stereochemistry at C16 is a key determinant of productive substrate binding [3].

structure-activity relationship binding site recognition steroid pharmacophore

Optimal Research and Industrial Applications for 16alpha-Hydroxyandrostenedione Based on Quantitative Differentiation Evidence


Aromatase Active-Site Topology Mapping and Substrate Selectivity Studies

16α-OH-A4 is the definitive substrate for probing the structural basis of aromatase substrate selectivity. The established non-competitive mutual inhibition with AD (Km[16α-OH-A4] = 1.21 μM vs. Km[AD] = 0.26 μM) and the reciprocal competitive/non-competitive inhibition patterns with 3-deoxy and 19-oxygenated analogs provide a validated kinetic framework for mapping the distinct binding locus responsible for 16α-hydroxy androgen processing [1]. Laboratories engaged in aromatase structural biology or catalytic mechanism studies require 16α-OH-A4 as a complementary substrate to AD, as the two substrates report on non-identical active-site environments within the same enzyme [2].

Estriol-Selective Aromatase Inhibitor Screening and Selectivity Profiling

In drug discovery campaigns targeting tissue-selective aromatase inhibition, 16α-OH-A4 serves as an essential counter-screen substrate to identify compounds with differential activity at the estriol-pathway site. The demonstrated resistance of 16α-OH-A4 aromatization to suicide inactivation by classical AD-directed inhibitors (4-OH-A4, 6-oxoAD) at concentrations up to 40-fold above their AD Ki values means that compounds active in AD-based screens may be completely ineffective against the estriol-producing site [3]. The 1,960-fold range of apparent Ki values (0.50–980 nM) and the non-identical inhibitor rank order between the two substrates provide a quantitative basis for calculating selectivity indices [4].

Quantitative GC-MS or Radiometric Aromatase Activity Assay Development

16α-OH-A4 is the validated substrate of choice for aromatase activity assays that specifically quantify estriol-pathway catalytic function. The published GC-MS method using [²H₇]estriol as internal standard achieves a detection limit of 1 pmol estriol formed/min/mg protein, with apparent Km = 568 nM and Vmax = 25.5 pmol/min/mg protein for the microsomal enzyme [5]. The radiometric [1β-³H]16α-OH-A4 method further improves sensitivity to 0.1 nmol/min/mg protein [6]. These well-characterized parameters enable direct method transfer and inter-laboratory data comparison, which is not achievable with uncharacterized or non-standard substrates.

Feto-Placental Steroidogenesis and Pregnancy Biomarker Research

As the obligate intermediate in the DHEA → 16α-OH-DHEA sulfate → 16α-OH-A4 → 16α-hydroxyestrone → estriol pathway, 16α-OH-A4 is indispensable for studies of feto-placental steroidogenic collaboration. The quantitative discrepancy between cord blood precursor ratios (16α-OH-DHEA sulfate:DHEA sulfate ≈ 2.5:1) and urinary estrogen ratios (16α-hydroxyestrogens:16-deoxyestrogens ≈ 5:1 to 13:1) highlights the unique efficiency of the 16α-hydroxylated pathway in vivo—a phenomenon that cannot be investigated using AD as a surrogate [7]. The compound's detection in umbilical cord blood with arteriovenous concentration differences further supports its role as a dynamic feto-placental metabolite requiring authentic reference material for quantitative studies [8].

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